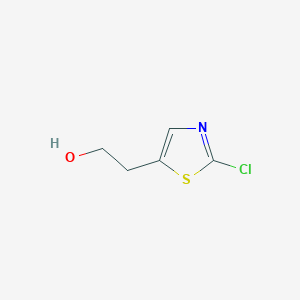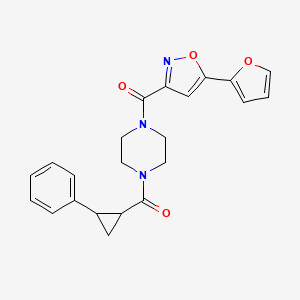![molecular formula C10H10N2O2 B2579235 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid CAS No. 1254567-53-7](/img/structure/B2579235.png)
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propanoic acid” is a chemical compound with the CAS Number: 27663-72-5 . It has a molecular weight of 190.2 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid”, has been reported in the literature . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular formula of “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propanoic acid” is C10H10N2O2 .Chemical Reactions Analysis
The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 513.9±42.0C at 760 mmHg and a melting point of 205-206.5C .科学的研究の応用
Synthesis of Pyrrolopyridine Derivatives
The compound 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid and its derivatives have been synthesized through various methods, offering insights into their structural characteristics and potential applications in medicinal chemistry. For instance, one study explored the synthesis of pyrrolopyridine analogs, where a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids were synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, and one compound demonstrated antibacterial activity in vitro (Toja et al., 1986).
Crystal Structure Analysis
The crystal structure of related compounds, like 3-(Pyrrole-2′-carboxamido)propanoic acid, was determined, revealing its supramolecular layers stabilized by hydrogen bonds. This kind of structural information can be crucial in understanding the compound's interactions at the molecular level and its potential applications in various scientific fields (Zeng Xiang, 2005).
Functional Materials Development
Compounds structurally similar to 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid have been utilized in creating new functional materials. For example, polypyrrole-based functional electrode materials were prepared by potentiostatic electro-copolymerization, showcasing the compound's utility in the development of advanced materials with potential applications in various technological domains (Crăciunescu et al., 2008).
Catalysis and Green Chemistry
The compound and its analogs have been explored in the context of catalysis and green chemistry. For instance, magnetically separable graphene oxide anchored with sulfonic acid was used for synthesizing pyrazolo[3,4-b]pyridine derivatives, highlighting the compound's role in facilitating environmentally friendly synthesis processes (Zhang et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)2-1-7-5-8-3-4-11-10(8)12-6-7/h3-6H,1-2H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOAXDSCYKJUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

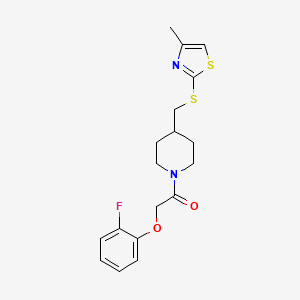
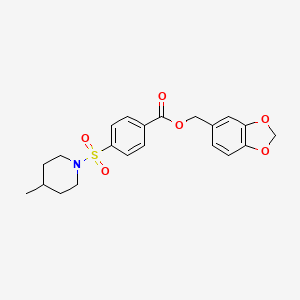
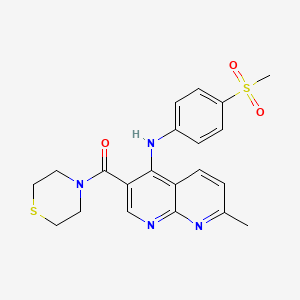
![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)
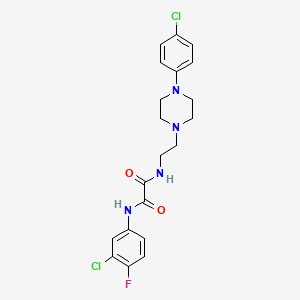
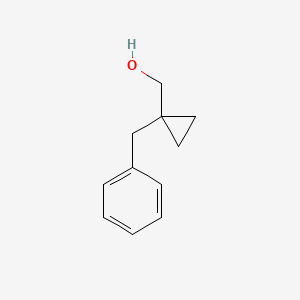
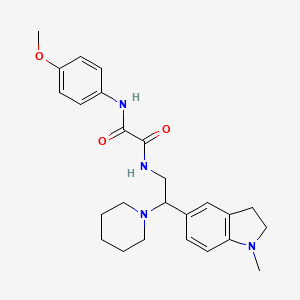
![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)
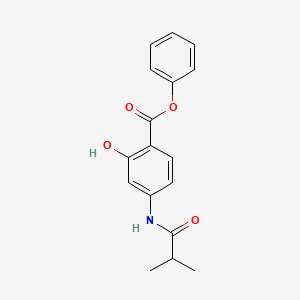
![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)
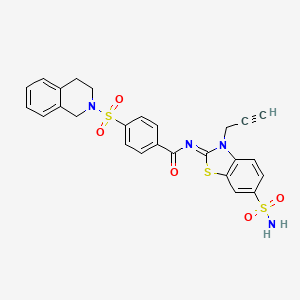
![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)
